ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate

Catalog No.
S11904843
CAS No.
924844-15-5
M.F
C20H22N6O4S
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1...

CAS Number

924844-15-5

Product Name

ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[[2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetyl]amino]propanoate

Molecular Formula

C20H22N6O4S

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C20H22N6O4S/c1-3-30-19(28)11-17(14-6-8-16(29-2)9-7-14)22-18(27)13-31-20-23-24-25-26(20)15-5-4-10-21-12-15/h4-10,12,17H,3,11,13H2,1-2H3,(H,22,27)

InChI Key

HJJCFXXGJKSQKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)CSC2=NN=NN2C3=CN=CC=C3

Ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate is a complex organic compound notable for its unique structure, which combines multiple functional groups, including a methoxyphenyl group, a pyridin-3-yl moiety, and a tetrazole ring. This compound is characterized by a molecular formula of C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S and a molecular weight of approximately 378.47 g/mol. The presence of the tetrazole ring is particularly significant, as it is known for contributing to biological activity and enhancing the compound's pharmacological properties.

Due to its functional groups. Notably, the sulfanyl group can undergo nucleophilic substitution reactions, while the tetrazole ring can engage in cycloaddition reactions or serve as a ligand in coordination chemistry. The acetylamino group may also be involved in acylation reactions, making this compound versatile for further synthetic modifications.

Ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate has shown promising biological activities, including anti-cancer properties. Preliminary studies indicate that derivatives of this compound can inhibit the growth of cancer cell lines, such as A549 lung cancer cells, primarily through mechanisms like cell cycle arrest and autophagy induction. The presence of the pyridine and tetrazole moieties is believed to enhance its interaction with biological targets.

The synthesis of ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate typically involves multi-step procedures:

  • Formation of the Tetrazole Ring: Start with pyridine derivatives and react them with sodium azide to form tetrazoles.
  • Sulfanylation: Introduce the sulfanyl group through a reaction with thiol compounds.
  • Acetylation: React the sulfanylated intermediate with acetyl chloride or an equivalent acetylating agent.
  • Final Esterification: The final step involves esterification with ethyl propanoate to yield the target compound.

Each step requires careful control of reaction conditions to ensure high yields and purity.

This compound has potential applications in medicinal chemistry, particularly in drug development targeting cancer and other diseases due to its biological activity. Its unique structure allows it to act as a lead compound for synthesizing new derivatives with enhanced efficacy and selectivity against specific biological targets.

Interaction studies have shown that ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate can interact with various proteins involved in cell signaling pathways associated with cancer proliferation and survival. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylateContains a pyridine and triazole ringAnticancer properties
Ethyl 1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateThiazole ring instead of tetrazoleAntimicrobial activity
Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazoleMethylated triazolePotential neuroprotective effects

These compounds illustrate the diversity within this chemical class while highlighting the unique combination of functional groups present in ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate that may contribute to its distinct biological profile.

XLogP3

2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

442.14232438 g/mol

Monoisotopic Mass

442.14232438 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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